Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-
Overview
Description
“Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-” is a chemical compound with the molecular formula C8H3BrClF3N2 . It is a derivative of benzimidazole, a heterocyclic compound that is a constituent of many bioactive compounds of wide interest due to their diverse biological and clinical applications .
Synthesis Analysis
Benzimidazole is typically synthesized by a condensation reaction between benzene and imidazole . The synthesis of benzimidazole derivatives involves the construction of a benzene ring containing 1-2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . The synthesis of “Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-” specifically would require further investigation .Molecular Structure Analysis
The molecular structure of “Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-” consists of a benzimidazole nucleus, which is a five-membered imide ring fused with a benzene ring . The molecule also contains bromo, chloro, and trifluoromethyl substituents .Chemical Reactions Analysis
Benzimidazole derivatives are known to interact easily with the biopolymers of the living system due to their structural isosterism with naturally occurring nucleotides . The specific chemical reactions involving “Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-” would require further investigation.Safety And Hazards
“Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-” may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .
Future Directions
The future directions for research on “Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological and clinical applications could be explored, given the wide range of activities exhibited by benzimidazole derivatives .
properties
IUPAC Name |
4-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3N2/c9-4-1-3(10)2-5-6(4)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKWKKYXNIHSRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237661 | |
Record name | Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)- | |
CAS RN |
89426-99-3 | |
Record name | Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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